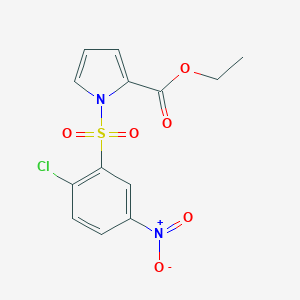
Ethyl 1-((2-chloro-5-nitrophenyl)sulfonyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester is a chemical compound with the molecular formula C13H11ClN2O6S and a molecular weight of 358.75 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester involves several steps. One common method involves the reaction of 1H-pyrrole-2-carboxylic acid with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester can be compared with other similar compounds, such as:
- **1H-Pyrrole-2-car
Propriétés
Numéro CAS |
173908-23-1 |
|---|---|
Formule moléculaire |
C13H11ClN2O6S |
Poids moléculaire |
358.75 g/mol |
Nom IUPAC |
ethyl 1-(2-chloro-5-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O6S/c1-2-22-13(17)11-4-3-7-15(11)23(20,21)12-8-9(16(18)19)5-6-10(12)14/h3-8H,2H2,1H3 |
Clé InChI |
OZKZBBVDHQLRHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canonique |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Key on ui other cas no. |
173908-23-1 |
Synonymes |
ethyl 1-(2-chloro-5-nitro-phenyl)sulfonylpyrrole-2-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















